molecular formula C15H23BN2O4 B596335 N-Isopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1218791-21-9

N-Isopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No. B596335
M. Wt: 306.169
InChI Key: CPFXSYOPICKDOB-UHFFFAOYSA-N
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Description

“N-Isopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound . It is related to “2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, which is used as a reagent to borylate arenes and to prepare fluorenylborolane .


Synthesis Analysis

The synthesis of related compounds involves the use of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This compound can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity .


Molecular Structure Analysis

The molecular structure of related compounds includes a boron atom bonded to an oxygen atom, forming a dioxaborolane ring. This ring is tetramethylated, meaning it has four methyl groups attached .


Chemical Reactions Analysis

Related compounds, such as 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds include a liquid form, a refractive index of n20/D 1.409 (lit.), a boiling point of 73 °C/15 mmHg (lit.), and a density of 0.912 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Crystal Structure and Vibrational Properties : Wu et al. (2021) synthesized compounds similar to N-Isopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and analyzed their structure using spectroscopy and X-ray diffraction. The study focused on the vibrational properties and molecular structure, indicating potential applications in materials science and molecular engineering (Wu, Chen, Chen, & Zhou, 2021).

  • Hydrogen Peroxide Vapor Detection : Fu et al. (2016) explored the use of similar compounds for detecting hydrogen peroxide vapor, a key component in explosive detection. This research highlights its application in safety and security, particularly in identifying peroxide-based explosives (Fu, Yao, Xu, Fan, Jiao, He, Zhu, Cao, & Cheng, 2016).

  • Detection of Hydrogen Peroxide : Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes, including compounds structurally related to N-Isopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, for detecting hydrogen peroxide. This application is particularly relevant in biochemical and environmental monitoring (Lampard, Sedgwick, Sun, Filer, Hewins, Kim, Yoon, Bull, & James, 2018).

  • Electron Transport Materials : Matsui et al. (1993) investigated the synthesis of N-(Nitrofluorenylidene)anilines, including derivatives of N-Isopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, as electron transport materials in electrophotography. This suggests its potential in the development of electronic and photonic devices (Matsui, Fukuyasu, Shibata, & Muramatsu, 1993).

  • Electrochromic Materials : Li et al. (2017) synthesized novel electrochromic materials employing nitrotriphenylamine units, which include derivatives of the compound . These materials have applications in the field of smart windows and display technologies (Li, Liu, Ju, Zhang, & Zhao, 2017).

Safety And Hazards

The compound 4-nitrophenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate, which is similar to the compound , may cause irritation to the skin, eyes, and respiratory tract. It should be handled with care to avoid contact and inhalation .

Future Directions

The future directions for this compound could involve its use in the synthesis of intermediates for generating conjugated copolymers . It could also be used in the development of new reactions involving the borylation of arenes .

properties

IUPAC Name

2-nitro-N-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O4/c1-10(2)17-12-8-7-11(9-13(12)18(19)20)16-21-14(3,4)15(5,6)22-16/h7-10,17H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFXSYOPICKDOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675055
Record name 2-Nitro-N-(propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

CAS RN

1218791-21-9
Record name 2-Nitro-N-(propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
AA Farahat, S Iwamoto, M Roche… - Journal of Heterocyclic …, 2021 - Wiley Online Library
The synthesis of bisnitrile derivatives of benzobisimidazole and bibenzimidazole in a good yield is described in detail for the first time. Nucleophilic substitution of 1,5‐difluoro‐2,4‐…
Number of citations: 2 onlinelibrary.wiley.com

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